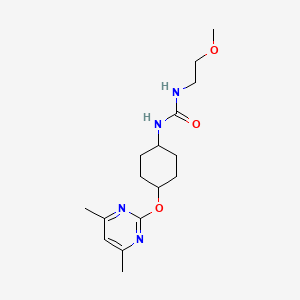
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a dimethylpyrimidinyl group and a methoxyethylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the cyclohexyl intermediate: This step involves the reaction of a cyclohexyl derivative with a suitable reagent to introduce the dimethylpyrimidinyl group.
Introduction of the methoxyethylurea moiety: This step involves the reaction of the cyclohexyl intermediate with a methoxyethylurea derivative under specific reaction conditions, such as the use of a base or acid catalyst, appropriate solvents, and controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for the development of new drugs.
Industry: The compound may be used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-((1r,4r)-4-((4,6-Dimethylpyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea include other cyclohexyl derivatives and pyrimidinyl-substituted compounds. These compounds may share similar structural features and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-11-10-12(2)19-16(18-11)23-14-6-4-13(5-7-14)20-15(21)17-8-9-22-3/h10,13-14H,4-9H2,1-3H3,(H2,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWAQSAHQKUEBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)NCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














